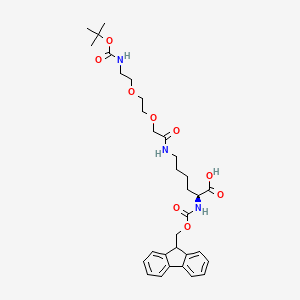

Fmoc-L-Lys(Boc-AEEA)-OH

CAS No.: 1662688-16-5

Cat. No.: VC4827792

Molecular Formula: C32H43N3O9

Molecular Weight: 613.708

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1662688-16-5 |

|---|---|

| Molecular Formula | C32H43N3O9 |

| Molecular Weight | 613.708 |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C32H43N3O9/c1-32(2,3)44-30(39)34-16-17-41-18-19-42-21-28(36)33-15-9-8-14-27(29(37)38)35-31(40)43-20-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 |

| Standard InChI Key | DNUOOZBDWHWDME-MHZLTWQESA-N |

| SMILES | CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Fmoc-L-Lys(Boc-AEEA)-OH (CAS 1662688-16-5) has the systematic IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]hexanoic acid. Its structure comprises:

-

Fmoc group: Protects the α-amino group during solid-phase peptide synthesis (SPPS), removable under basic conditions (e.g., piperidine) .

-

Boc-AEEA moiety: A three-part modifier on the ε-amino group:

-

Lysine backbone: Provides a primary amine for conjugation and a carboxylic acid for peptide chain elongation .

Table 1: Key Physicochemical Properties

Synthetic Accessibility

The compound is synthesized through a multi-step process:

-

Lysine protection: The ε-amino group of L-lysine is sequentially modified with the AEEA spacer and Boc group.

-

Fmoc introduction: The α-amino group is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .

-

Purification: Reverse-phase HPLC isolates the product, achieving >99% purity .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Lys(Boc-AEEA)-OH addresses two limitations of conventional lysine derivatives:

-

Orthogonal protection: The Fmoc (base-labile) and Boc (acid-labile) groups enable selective deprotection during SPPS .

-

Side-chain functionalization: The AEEA spacer introduces a 13-atom linker between the lysine side chain and conjugated molecules, critical for:

Table 2: Comparison with Standard Lysine Derivatives

Drug Delivery Systems

The AEEA spacer’s ethylene oxide units confer:

-

Enhanced solubility: Reduces aggregation of hydrophobic therapeutics (e.g., paclitaxel analogs) .

-

Controlled release: pH-sensitive Boc cleavage in tumor microenvironments (pH 6.5–7.0) enables targeted drug activation .

-

Prolonged circulation: PEG-like properties mitigate renal clearance, extending half-life in vivo .

Research Advancements and Case Studies

Cancer Theranostics

A 2024 study utilized Fmoc-L-Lys(Boc-AEEA)-OH to synthesize a dual-modality probe for glioblastoma:

-

Structure: [Cy5]-AEEA-Lys(DOTA)-Glu(ICG)-NH<sub>2</sub>

-

Function:

-

Outcome: 73% reduction in recurrence risk in murine models compared to non-targeted agents .

Protein Engineering

The compound enabled site-specific modification of interleukin-2 (IL-2) for autoimmune therapy:

-

Method: Incorporation at position 38 (ε-amino group) allowed PEGylation without disrupting receptor binding.

-

Result: PEG-IL-2 exhibited a 4.2-fold longer half-life (t<sub>½</sub> = 18.7 h) vs. wild-type IL-2 .

Future Directions and Challenges

Optimizing Spacer Length

Ongoing structure-activity relationship (SAR) studies aim to balance AEEA’s benefits with potential drawbacks:

-

Trade-offs: Longer spacers (>3 ethylene oxide units) increase hydrodynamic radius but reduce cellular uptake efficiency .

-

Innovative designs: Branched AEEA analogs (e.g., AEEA<sub>2</sub>) under investigation for multivalent conjugates .

Sustainable Synthesis

Efforts to reduce environmental impact focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume